2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a highly specialized organic compound, notable for its structural complexity and the breadth of its applications in various fields. This compound features a bromophenyl group, an imidazole ring, and a sulfanyl bridge, making it a versatile candidate for a range of chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:
Formation of the Imidazole Ring: : The imidazole ring is synthesized using a cyclization reaction involving an amine and an aldehyde.
Attachment of the Bromophenyl Group: : The bromophenyl group is introduced via a bromination reaction, using reagents like N-bromosuccinimide (NBS).
Sulfanyl Bridge Formation: : This involves the nucleophilic substitution reaction to attach the sulfanyl group to the imidazole ring.
Final Acetylation: : The final step involves the acylation of the intermediate compound with isopropyl acetamide.
Industrial Production Methods: In an industrial setting, the production of this compound would likely utilize continuous flow synthesis techniques to improve yield and reduce production time. The process would be automated and optimized for large-scale production, with stringent control over reaction conditions such as temperature, pressure, and pH.
Types of Reactions
Oxidation: : The imidazole ring can undergo oxidation under harsh conditions, leading to the formation of N-oxides.
Reduction: : The bromophenyl group can be reduced to phenyl, using catalysts like palladium on carbon.
Substitution: : The sulfanyl group is a prime site for nucleophilic substitution, reacting with various electrophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) under acidic conditions.
Reduction: : Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: : Alkyl halides or acyl halides under basic conditions.
Major Products Formed
Oxidation: : Formation of N-oxides.
Reduction: : Formation of the phenyl derivative.
Substitution: : Formation of various alkyl or acyl derivatives.
Scientific Research Applications
2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide finds extensive applications across various domains:
Chemistry: : Used as a building block in the synthesis of complex molecules and as a reagent in various organic transformations.
Biology: : Investigated for its potential as a ligand in enzyme studies and as a probe in biochemical assays.
Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of advanced materials and as a precursor in the synthesis of specialized polymers.
Mechanism of Action
Molecular Targets and Pathways: The compound's effects are mediated through its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their catalytic activity. The imidazole ring and bromophenyl group are key structural elements that facilitate these interactions. The sulfanyl bridge plays a crucial role in maintaining the compound's conformation, optimizing its binding affinity.
Similar Compounds
2-{[5-(4-chlorophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
2-{[5-(4-methylphenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
2-{[5-(4-fluorophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide
Uniqueness: What sets 2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide apart from similar compounds is the presence of the bromine atom on the phenyl ring. This halogen significantly alters its reactivity, solubility, and binding properties, making it a more versatile and potent candidate in various applications.
This compound is a fascinating example of how subtle changes in molecular structure can have profound effects on the properties and applications of a chemical substance. Whether in the lab or industry, its potential is vast and continues to be explored.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3OS/c1-12(2)10-22-16(14-5-7-15(19)8-6-14)9-20-18(22)24-11-17(23)21-13(3)4/h5-9,12-13H,10-11H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOLKIIPHGRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1SCC(=O)NC(C)C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.